molecular formula C7H3BrF3NO2 B1331591 2-Bromo-4-(trifluoromethyl)nicotinic acid CAS No. 749875-15-8

2-Bromo-4-(trifluoromethyl)nicotinic acid

Cat. No. B1331591
M. Wt: 270 g/mol
InChI Key: CHJZDOUVZPWBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the broader family of nicotinic acid derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of various drugs. The presence of the trifluoromethyl group and the bromine atom in the molecule suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid derivatives can be achieved through novel routes involving the construction of the pyridine ring, which is a core structure in nicotinic acid derivatives. For instance, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been developed from simple fluorinated precursors, which serve as key intermediates in the manufacture of certain inhibitors . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-Bromo-4-(trifluoromethyl)nicotinic acid, they do provide insights into the structural aspects of related compounds. For example, the study of polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid reveals the importance of the pyridine nucleus and how different substituents can affect the molecule's conformation and properties . This information can be extrapolated to understand how the bromo and trifluoromethyl groups in 2-Bromo-4-(trifluoromethyl)nicotinic acid might influence its molecular structure and behavior.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Bromo-4-(trifluoromethyl)nicotinic acid can be inferred from the photocatalytic reactions involving bromo and trifluoromethyl groups. For instance, 2-bromo-3,3,3-trifluoropropene has been used as a coupling partner in photocatalytic defluorinative reactions, leading to the formation of gem-difluoro vinyl radicals for further radical cyclization . This suggests that the bromo and trifluoromethyl groups in 2-Bromo-4-(trifluoromethyl)nicotinic acid could also participate in similar radical-based chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)nicotinic acid can be partially deduced from the properties of related nicotinic acid derivatives. For example, the polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid indicate that different crystalline forms can exhibit distinct physical properties such as color and phase transition behaviors . These findings highlight the potential for 2-Bromo-4-(trifluoromethyl)nicotinic acid to exhibit unique properties based on its crystalline form and the arrangement of its molecules in the solid state.

Scientific Research Applications

Receptor-Mediated Effects

2-Bromo-4-(trifluoromethyl)nicotinic acid and its derivatives have been identified to interact with specific receptors in the body, mediating various biological effects:

  • Receptor Binding and Lipid Regulation : Derivatives of nicotinic acid, including 2-Bromo-4-(trifluoromethyl)nicotinic acid, bind to receptors such as PUMA-G and HM74, influencing lipid metabolism by regulating lipolysis and cyclic adenosine monophosphate (cAMP) levels in adipose tissue. This interaction is significant for understanding the lipid-lowering effects of nicotinic acid derivatives and can be instrumental in developing new drugs for treating dyslipidemia (Tunaru et al., 2003).

Chemical Synthesis and Industrial Applications

  • Synthesis of Derivatives : Efficient synthesis methods have been developed for 2-(trifluoromethyl)nicotinic acid derivatives. These compounds serve as key intermediates in manufacturing certain inhibitors and have potential applications in various industrial processes (Kiss et al., 2008).

  • Industrial Production Methods : Various methods for the industrial production of nicotinic acid are explored, focusing on ecological methods to produce this compound from commercially available raw materials. These methods are essential for meeting the needs of green chemistry and reducing environmental impact (Lisicki et al., 2022).

Pharmacological and Biochemical Applications

  • Analgesic and Anti-inflammatory Activities : Nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives, including those with a 2-bromophenyl substituent, display significant biological activities and affect the serum level of inflammatory cytokines (Khalil et al., 2013).

  • Herbicidal Activity : Novel derivatives of nicotinic acid have been synthesized and evaluated for their herbicidal activity. These studies provide insights into structure-activity relationships and the potential development of new herbicides based on nicotinic acid (Yu et al., 2021).

  • Atherosclerosis Prevention : Nicotinic acid has shown potential in preventing atherosclerosis progression. It mediates antiatherosclerotic effects independently of its lipid-modifying effects, providing new avenues for understanding and treating cardiovascular diseases (Lukasova et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZDOUVZPWBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650498
Record name 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)nicotinic acid

CAS RN

749875-15-8
Record name 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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